An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitro-N-propylbenzamide
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitro-N-propylbenzamide
Introduction: Unveiling 4-Nitro-N-propylbenzamide
4-Nitro-N-propylbenzamide, with the CAS Number 2585-24-2, is a notable benzamide derivative that holds significance as a chemical intermediate, particularly in the synthesis of pharmacologically active molecules. Its structure, characterized by a 4-nitro-substituted benzene ring attached to a propyl-substituted amide group, provides a unique combination of chemical properties that make it a valuable building block in medicinal chemistry and drug development. This technical guide aims to provide a comprehensive overview of the physicochemical characteristics of 4-Nitro-N-propylbenzamide, offering insights into its synthesis, structural elucidation, and potential applications for researchers and professionals in the field.
The core structure consists of a propyl chain linked to the nitrogen of an amide functional group, which is in turn connected to a benzene ring bearing a nitro group at the para position. This arrangement of functional groups dictates its reactivity, solubility, and spectroscopic behavior. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the entire molecule.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These parameters govern its behavior in various chemical and biological systems. The key physicochemical data for 4-Nitro-N-propylbenzamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | |
| Molecular Weight | 208.21 g/mol | |
| CAS Number | 2585-24-2 | |
| Appearance | Solid | |
| Melting Point | 100-103 °C (decomposes) | |
| pKa (Predicted) | 13.0 ± 0.46 | |
| LogP (Predicted) | 1.8 | [1] |
| Topological Polar Surface Area | 74.9 Ų | [2] |
Synthesis and Reaction Mechanisms
The primary and most direct synthesis of 4-Nitro-N-propylbenzamide is achieved through the acylation of propylamine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol: Synthesis of 4-Nitro-N-propylbenzamide
Materials:
-
4-Nitrobenzoyl chloride
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Propylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
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Addition of Amine: In a separate flask, prepare a solution of propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Reaction: Slowly add the propylamine/triethylamine solution to the stirred solution of 4-nitrobenzoyl chloride at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the propylamine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Nitro-N-propylbenzamide.
Causality in Experimental Choices:
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Anhydrous Conditions: 4-Nitrobenzoyl chloride is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the starting material to 4-nitrobenzoic acid, which would reduce the yield of the desired product.
-
Use of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base like triethylamine is essential to neutralize the HCl, which would otherwise react with the propylamine to form a non-nucleophilic ammonium salt, thereby halting the reaction.
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Controlled Temperature: The initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
Caption: Synthesis workflow for 4-Nitro-N-propylbenzamide.
Structural Elucidation: A Spectroscopic Perspective
The structural identity and purity of 4-Nitro-N-propylbenzamide are confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the molecule's structure.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Nitro-N-propylbenzamide is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
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Aromatic Protons: The benzene ring will show two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield compared to the protons ortho to the amide group.
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Amide Proton: A broad singlet for the N-H proton will likely be observed, with its chemical shift being solvent-dependent (typically δ 6.0-8.5 ppm).
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Propyl Protons: The propyl group will show three distinct signals:
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A triplet for the terminal methyl group (-CH₃) at approximately δ 0.9 ppm.
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A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.6 ppm.
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A triplet for the methylene group attached to the nitrogen atom (-NH-CH₂-) at approximately δ 3.3 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen.
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¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.[3]
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Aromatic Carbons: The benzene ring will show four distinct signals. The carbon atom attached to the nitro group will be significantly deshielded, while the carbon attached to the amide group will also be downfield. The other two aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm).
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Aliphatic Carbons: The three carbons of the propyl group will appear in the upfield region of the spectrum (typically δ 10-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
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N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
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C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹ for the carbonyl stretch of the amide.
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N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[4][5]
-
N-H Bend (Amide II): A band of moderate intensity is expected around 1515-1570 cm⁻¹, which may overlap with the asymmetric nitro stretch.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 208. The fragmentation pattern will likely involve cleavage of the amide bond and the propyl chain.
Potential Applications and Future Research
4-Nitro-N-propylbenzamide serves as a key intermediate in the synthesis of its corresponding amino derivative, 4-amino-N-propylbenzamide, through catalytic hydrogenation. This transformation is significant as a series of 4-aminobenzamides have been investigated for their anticonvulsant activity.[6][7]
Studies have shown that N-alkyl-4-aminobenzamides exhibit activity against maximal electroshock-induced seizures in animal models.[7] The reduction of the nitro group in compounds like 4-Nitro-N-propylbenzamide is a critical step in accessing these potentially therapeutic agents.[8][9][10][11] The exploration of such derivatives continues to be an active area of research in the quest for novel antiepileptic drugs with improved efficacy and side-effect profiles.[12][13][14]
The 4-nitrobenzamide scaffold is a versatile platform for the development of new chemical entities with a range of biological activities. Further research could focus on:
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Expansion of the Amide Substituent: Synthesizing a library of analogs with different alkyl and aryl substituents on the amide nitrogen to explore structure-activity relationships for various biological targets.
-
Modification of the Benzene Ring: Investigating the effect of different substituents on the aromatic ring in place of or in addition to the nitro group.
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Exploration of Other Therapeutic Areas: Screening 4-Nitro-N-propylbenzamide and its derivatives for other biological activities, such as antimicrobial or anti-inflammatory effects, given the known bioactivity of other nitro-containing compounds.
Caption: Logical relationship of 4-Nitro-N-propylbenzamide's utility.
Conclusion
4-Nitro-N-propylbenzamide is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its primary importance lies in its role as a precursor to bioactive molecules, particularly in the field of anticonvulsant research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds. Future investigations into the diverse applications of the 4-nitrobenzamide scaffold hold promise for the discovery of new therapeutic agents.
References
- 1. PubChemLite - 4-nitro-n-propylbenzamide (C10H12N2O3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Nitro-N-propylbenzamide | C10H12N2O3 | CID 314664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent - Google Patents [patents.google.com]
- 11. CN101691332B - Method for preparing 4-amino diphenylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 12. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
